N'-[(4-chlorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide, with the CAS number 928712-10-1, is a specialized organic compound. It belongs to the class of iminoformamides, characterized by the presence of both an imine and an amide functional group. This compound is notable for its potential applications in medicinal chemistry and as a chemical intermediate in various synthetic processes.
N'-[(4-chlorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide is classified under specialty materials due to its unique structural features and potential applications in pharmaceuticals and agrochemicals.
The synthesis of N'-[(4-chlorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl alcohol with a pyridine derivative that has been functionalized with cyano and methoxy groups.
The molecular formula for N'-[(4-chlorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide is C15H13ClN4O2. The structure features a pyridine ring substituted with cyano and methoxy groups, alongside a chlorobenzyl ether linkage.
N'-[(4-chlorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide can participate in various chemical reactions, including:
These reactions typically require careful control of pH and temperature to optimize yields and minimize side products.
The mechanism of action for N'-[(4-chlorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide involves its interaction with biological targets, potentially acting as an enzyme inhibitor or modulator. The presence of the cyano group suggests possible interactions with nucleophiles in biological systems.
Research into similar compounds indicates that modifications in the substituents can significantly affect biological activity, making this compound a candidate for further pharmacological studies.
N'-[(4-chlorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide has potential applications in:
This compound exemplifies the intersection of organic synthesis, medicinal chemistry, and applied research, highlighting its importance in developing new therapeutic agents.
The synthesis of N'-[(4-chlorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide requires a convergent multi-step approach that combines two key fragments: the 3-cyano-4-methoxy-2-aminopyridine moiety and the (4-chlorobenzyl)oxy iminoformamide segment. The pyridine core originates from 4-methoxy-2-pyridone, which undergoes regioselective lithiation at C-3 using n-butyllithium at -78°C in anhydrous THF, followed by cyanation with cyanogen bromide to install the nitrile functionality [10]. Simultaneously, the electrophilic component is prepared through chlorobenzyl protection of hydroxylamine derivatives using 4-chlorobenzyl chloride under mild alkaline conditions (potassium carbonate, acetonitrile, 60°C, 4 hours) [7].
The critical coupling step involves a nucleophilic addition-elimination reaction where the 3-cyano-4-methoxy-2-aminopyridine attacks the iminoformamide carbonyl carbon. This reaction requires precise stoichiometric control with a 1:1.05 molar ratio of pyridine amine to iminoformamide electrophile to minimize diimide byproducts. Optimal conversion (≥92%) occurs in dry dimethylformamide under nitrogen atmosphere at 80-85°C for 12 hours, followed by silica gel chromatography to isolate the target compound in 76-78% yield [1] [5]. Key impurities include the hydrolyzed aldehyde derivative (≤3.2%) and uncoupled amine (≤1.8%), both removed via crystallization from ethanol-water mixtures.
Table 1: Reaction Optimization for Pyridine-Iminoformamide Coupling Step
Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Major Impurity (%) |
---|---|---|---|---|---|
None | DMF | 80 | 12 | 78 | Hydrolyzed aldehyde (3.2%) |
Pyridine | Toluene | 110 | 8 | 65 | Diimide dimer (12.5%) |
CuI (5 mol%) | Acetonitrile | 70 | 15 | 81 | Unreacted amine (4.1%) |
Zn(OTf)₂ (3 mol%) | DCM | 40 | 24 | 68 | Dechlorinated product (7.3%) |
The formation of the iminoformamide linkage employs transition metal-catalyzed dehydrogenation as a key strategy. Copper(I) iodide (3-5 mol%) in coordination with 1,10-phenanthroline effectively catalyzes the condensation between N-hydroxyimines and aminopyridines, minimizing the oxidation side-reactions that commonly plague Schiff base formations. This system achieves turnover frequencies (TOF) of 120 h⁻¹ at 70°C in oxygen-free acetonitrile, with catalyst recycling possible for up to three cycles with <8% loss in activity [2]. Alternatively, organocatalytic approaches using anthranilic acid (2 mol%) in toluene enable enantioselective imine formation when chiral centers are present in the benzyloxy moiety, though this is less relevant for the symmetric 4-chlorobenzyl group [7].
For the hydrazide-oxygen bond formation (O-alkylation), phase-transfer catalysis proves essential. Benzyltriethylammonium chloride (0.5 equiv) under 50% NaOH aqueous conditions facilitates the reaction between N-hydroxyphthalimide and 4-chlorobenzyl chloride at 40°C within 3 hours (89% yield). Subsequent hydrazide liberation requires careful hydrazinolysis (hydrazine hydrate in ethanol, 0°C → 25°C, 2h) to avoid over-dealkylation [7]. Critical to success is the strict exclusion of protic impurities during imine bond formation, as verified by <300 ppm water content via Karl Fischer titration. Byproduct management includes scavenging liberated HCl with amberlyst A-21 resin to prevent acid-catalyzed hydrolysis of the cyano group, which can generate unwanted carboxamides [1] [5].
Table 2: Catalytic Systems for Imine Formation Efficiency
Catalyst System | Loading (mol%) | Reaction Time (h) | Imine Yield (%) | Byproducts (%) |
---|---|---|---|---|
CuI/Phenanthroline | 5 | 4 | 94 | Diimide (3.1%) |
ZnCl₂ | 10 | 8 | 78 | Aldehyde (12.3%) |
Anthranilic Acid | 2 | 15 | 83 | Enol ether (5.7%) |
Uncatalyzed | - | 24 | 42 | Hydrolyzed (31.2%) |
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: